2-Pentanone, 5-fluoro-4-imino- (9CI)
Description
2-Pentanone, 5-fluoro-4-imino- (9CI) is a fluorinated and imino-substituted derivative of 2-pentanone. The compound has been studied for its fluorescence properties, particularly in DNA recognition contexts, where its anthracene-based fluorophore plays a critical role .
Properties
CAS No. |
127487-10-9 |
|---|---|
Molecular Formula |
C5H8FNO |
Molecular Weight |
117.123 |
IUPAC Name |
5-fluoro-4-iminopentan-2-one |
InChI |
InChI=1S/C5H8FNO/c1-4(8)2-5(7)3-6/h7H,2-3H2,1H3 |
InChI Key |
KQUPTFRTKBGRKI-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=N)CF |
Synonyms |
2-Pentanone, 5-fluoro-4-imino- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Fluorine Substitution: The 5-fluoro group increases lipophilicity and stability, a trait shared with perfluorinated compounds like nonafluoropentanoic acid derivatives . However, the position of fluorine (e.g., 5-fluoro vs.
- Imino Group: The 4-imino moiety introduces nitrogen-based reactivity, distinguishing it from hydroxyl or methylene-substituted analogs like 4-hydroxy-3-methylene-2-pentanone (MW: 114.14 g/mol) .
Electronic Properties
Theoretical calculations for 2-pentanone’s π HOMO ionization energy show a 14.5% deviation from experimental values . While data for 5-fluoro-4-imino-2-pentanone is unavailable, fluorinated analogs (e.g., trifluoromethyl ketones) typically exhibit enhanced electron-withdrawing effects, which may reduce such deviations by stabilizing molecular orbitals.
Fluorescence and Binding Properties
Role of the Anthracene Fluorophore
The anthracene ring in 9CI acts as a fluorophore, enabling fluorescence upon binding to DNA G-quadruplex structures. Key findings include:
- Fluorophore Size : Compounds with smaller aromatic rings (e.g., compounds 3 and 4) show negligible fluorescence, whereas 9CI’s large conjugated system facilitates strong signals .
- Substitution Position : Compound 6, a structural isomer of 9CI with anthracene substitutions at different positions, exhibits similar conjugation but altered binding kinetics, highlighting the importance of substituent placement .
Binding Mechanism
9CI interacts with c-MYC Pu22 G-quadruplex DNA through a three-step process: kinetic match, dynamic interaction, and final π-stacking. This mechanism underpins its high selectivity compared to analogs lacking optimized fluorophores .
Biochemical Research
- DNA Recognition : 9CI’s fluorescence response makes it a candidate for detecting G-quadruplex structures in oncogene regulation .
- Volatile Organic Compound (VOC) Analysis: Unmodified 2-pentanone is a reference compound in COPD studies, but its detectability varies between GC-IMS and GC-APCI-MS methods . Fluorinated derivatives like 9CI may offer improved specificity in such assays.
Industrial Use
- Solvent Properties: Methyl isobutyl ketone (MIBK), a 2-pentanone derivative, is widely used as an industrial solvent . Fluorinated analogs like 9CI could serve niche roles in specialty chemistry due to enhanced stability.
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
